molecular formula C9H10N4O3S2 B12930980 N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid CAS No. 53131-82-1

N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid

Cat. No.: B12930980
CAS No.: 53131-82-1
M. Wt: 286.3 g/mol
InChI Key: JBIWGBFDOSSLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

1. Antimicrobial Activity
Research indicates that N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in developing new antimicrobial agents .

2. Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer activity. It has been evaluated for its ability to inhibit cancer cell proliferation in various cancer types. Further research is needed to elucidate the mechanisms behind its anticancer effects and to establish effective dosing regimens .

Case Studies

Case Study 1: HPLC Method Development
A study was conducted to develop an HPLC method for the separation and quantification of this compound in pharmaceutical formulations. The optimized conditions led to high resolution and reproducibility in results, demonstrating the method's reliability for quality control purposes .

Case Study 2: Antimicrobial Efficacy Assessment
In a laboratory setting, various concentrations of this compound were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls .

Biological Activity

N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thioxo group attached to a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine. The resulting product can be further purified using various chromatography techniques .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various bacterial strains including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Specifically, this compound has been evaluated for its ability to inhibit these pathogens.

Table 1: Antimicrobial Activity Against Various Bacteria

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound possesses promising antibacterial properties that warrant further investigation.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its potential anticancer activity. A study demonstrated that related compounds could inhibit cell proliferation in cancer cell lines such as HeLa and A549. The compound's mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Table 2: Anticancer Activity Against Cell Lines

Compound NameCell Line TestedIC50 (µg/mL)
This compoundHeLa226
A549242.52

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in bacterial metabolism and cancer cell signaling pathways. This interaction may lead to disruption of essential biological functions within these cells .

Study on Antimicrobial Efficacy

A recent study focused on synthesizing a series of triazole derivatives and evaluating their antimicrobial efficacy using the serial dilution method. Among the synthesized compounds, those structurally similar to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria .

Anticancer Research

Another significant study investigated the antiproliferative effects of several triazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound could effectively inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

Properties

CAS No.

53131-82-1

Molecular Formula

C9H10N4O3S2

Molecular Weight

286.3 g/mol

IUPAC Name

4-[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]benzenesulfonic acid

InChI

InChI=1S/C9H10N4O3S2/c1-6-10-11-9(17)13(6)12-7-2-4-8(5-3-7)18(14,15)16/h2-5,12H,1H3,(H,11,17)(H,14,15,16)

InChI Key

JBIWGBFDOSSLHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)N1NC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.